2-Amino-4-chloro-7-fluorobenzothiazole
Overview
Description
2-Amino-4-chloro-7-fluorobenzothiazole is a heterocyclic compound with the molecular formula C7H4ClFN2S and a molecular weight of 202.64 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring, making them highly reactive and versatile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-7-fluorobenzothiazole typically involves the condensation of 2-aminobenzenethiol with appropriate halogenated compounds. One common method includes the reaction of 2-aminobenzenethiol with 4-chloro-3-fluoroaniline under acidic conditions to form the desired benzothiazole derivative . The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the compound. Green chemistry principles, such as the use of less toxic solvents and catalysts, are also being integrated into industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-7-fluorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are useful intermediates in organic synthesis.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, Schiff bases, and other heterocyclic compounds, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-Amino-4-chloro-7-fluorobenzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-7-fluorobenzothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-methylbenzothiazole
Uniqueness
2-Amino-4-chloro-7-fluorobenzothiazole is unique due to the presence of both chlorine and fluorine atoms on the benzothiazole ring, which enhances its reactivity and biological activity compared to other benzothiazole derivatives. The combination of these halogens provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-7-fluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNFNLUVAPOZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)SC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650178 | |
Record name | 4-Chloro-7-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-91-8 | |
Record name | 4-Chloro-7-fluoro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942473-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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